

# (R)-Clevidipine-13C,d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-Clevidipine-13C,d3

Cat. No.: B1669171 Get Quote

## An In-depth Technical Guide to (R)-Clevidipine-13C,d3

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **(R)-Clevidipine-13C,d3**. Given that this compound is a stable isotope-labeled version of (R)-Clevidipine, this guide also extensively covers the pharmacological and pharmacokinetic properties of the parent compound, clevidipine, to provide a thorough context for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

**(R)-Clevidipine-13C,d3** is a deuterated and 13C-labeled isotopologue of Clevidipine.[1][2] Stable isotope-labeled compounds are crucial as internal standards in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for therapeutic drug monitoring and pharmacokinetic studies.[1][3]

The IUPAC name for a related labeled impurity is 4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(trideuterio(13C)methoxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid.[4] This suggests the labeling is on the methoxycarbonyl group.

Chemical Structure of (R)-Clevidipine The chemical structure of the parent compound, (R)-Clevidipine, is shown below. In **(R)-Clevidipine-13C,d3**, one carbon atom and three hydrogen atoms in the methoxycarbonyl group are replaced with their respective stable isotopes.



Image of the chemical structure of (R)-Clevidipine should be here. (A visual representation would be included in a final document).

## **Physicochemical Properties**

The following table summarizes the key physicochemical properties of Clevidipine and its labeled analogue. Most experimental data is available for the unlabeled form.

| Property                        | (R)-Clevidipine                                                                                                         | (R)-Clevidipine-<br>13C,d3 (and related<br>impurities)                                                                                       | Reference(s) |
|---------------------------------|-------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula               | C21H23Cl2NO6                                                                                                            | C <sub>15</sub> <sup>13</sup> CH <sub>12</sub> D <sub>3</sub> Cl <sub>2</sub> NO <sub>4</sub><br>(for a related impurity)                    | [5],[6]      |
| Molecular Weight                | 456.3 g/mol                                                                                                             | ~360.21 g/mol (for a related impurity)                                                                                                       | [5],[6]      |
| IUPAC Name                      | 5-O- (butanoyloxymethyl) 3-O-methyl (4R)-4- (2,3- dichlorophenyl)-2,6- dimethyl-1,4- dihydropyridine-3,5- dicarboxylate | 4-(2,3- dichlorophenyl)-2,6- dimethyl-5- (trideuterio(¹³C)metho xycarbonyl)-1,4- dihydropyridine-3- carboxylic acid (for a related impurity) | [5],[4]      |
| Appearance                      | White to off-white powder                                                                                               | Not specified                                                                                                                                |              |
| Solubility                      | Practically insoluble in water                                                                                          | Not specified                                                                                                                                |              |
| XLogP3                          | 4.3                                                                                                                     | 3.2 (for a related impurity)                                                                                                                 | [5],[4]      |
| Hydrogen Bond Donor<br>Count    | 1                                                                                                                       | 2 (for a related impurity)                                                                                                                   | [5],[4]      |
| Hydrogen Bond<br>Acceptor Count | 6                                                                                                                       | 5 (for a related impurity)                                                                                                                   | [5],[4]      |



## Pharmacology and Mechanism of Action of Clevidipine

Clevidipine is a third-generation dihydropyridine L-type calcium channel blocker.[7][8] It is characterized by its rapid onset, short duration of action, and high selectivity for vascular smooth muscle over myocardial tissue.[9][10] This selectivity results in arterial vasodilation and a reduction in systemic vascular resistance, thereby lowering blood pressure with minimal impact on cardiac contractility or conduction.[1][9]

The primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in the smooth muscle cells of the vascular system.[7][11] Under normal physiological conditions, the influx of calcium ions through these channels triggers a cascade of events leading to muscle contraction and vasoconstriction.[7] By binding to these channels, clevidipine reduces the intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation.[7]

## **Signaling Pathway**

The following diagram illustrates the mechanism of action of clevidipine in vascular smooth muscle cells.



Click to download full resolution via product page



Caption: Mechanism of action of Clevidipine.

## **Pharmacokinetics of Clevidipine**

Clevidipine is administered intravenously and exhibits a rapid onset of action, typically within 2 to 4 minutes.[7][11] It has a very short half-life, making it highly titratable for precise blood pressure control in critical care settings.[7][12]

| Parameter          | Value                                                                  | Reference(s) |
|--------------------|------------------------------------------------------------------------|--------------|
| Administration     | Intravenous infusion                                                   | [11]         |
| Onset of Action    | 2-4 minutes                                                            | [7]          |
| Initial Half-life  | Approximately 1 minute                                                 | [8][12]      |
| Terminal Half-life | Approximately 15 minutes                                               | [8][12]      |
| Metabolism         | Rapidly hydrolyzed by esterases in the blood and extravascular tissues | [7][8]       |
| Metabolites        | Inactive carboxylic acid metabolite (H152/81)                          | [8]          |
| Protein Binding    | >99.5%                                                                 | [12]         |
| Excretion          | Metabolites excreted in urine (63-74%) and feces (7-22%)               | [11]         |

The metabolism of clevidipine by ubiquitous esterases is a key feature, as it is independent of hepatic or renal function, reducing the likelihood of drug-drug interactions and the need for dose adjustments in patients with liver or kidney impairment.[7][12]

## **Experimental Protocols**

While specific experimental protocols for **(R)-Clevidipine-13C,d3** are not publicly available, the following sections describe generalized methodologies relevant to the synthesis, characterization, and application of clevidipine and its isotopologues.



## **Synthesis and Purification of Clevidipine**

The synthesis of clevidipine generally involves multi-step chemical reactions. While specific patents detail various routes, a general approach is outlined below.[13] The synthesis of **(R)-Clevidipine-13C,d3** would require the use of appropriately labeled starting materials.

General Synthetic Workflow





Click to download full resolution via product page

Caption: General synthetic workflow for Clevidipine.

Purification: Purification of the final product is critical to ensure high purity. Methods often involve crystallization from solvents like diisopropyl ether.[13] Purity is typically assessed by



High-Performance Liquid Chromatography (HPLC).[13][14]

## In Vitro IC50 Determination for Calcium Channel Blockade

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For clevidipine, this would be its ability to block L-type calcium channels. A common method to determine the IC50 of a calcium channel blocker is through in-vitro assays using isolated tissues or cells.[15][16]

#### **Experimental Protocol Outline:**

- Tissue Preparation: Isolate arterial rings (e.g., from rat aorta) and mount them in a tissue bath containing a physiological salt solution.[16]
- Contraction Induction: Induce contraction of the arterial rings with a depolarizing agent like high-concentration potassium chloride (KCl).[15]
- Cumulative Concentration-Response: Add the calcium channel blocker (e.g., clevidipine) in a cumulative, concentration-dependent manner.[15]
- Measurement of Relaxation: Measure the relaxation of the pre-contracted tissue at each concentration of the drug.
- Data Analysis: Plot the percentage of relaxation against the logarithm of the drug concentration to generate a sigmoidal dose-response curve. The IC50 is the concentration of the drug that produces 50% of the maximal relaxation.

Workflow for IC50 Determination





Click to download full resolution via product page

Caption: Workflow for in-vitro IC50 determination.

## **Pharmacokinetic Study Protocol**

Pharmacokinetic studies in humans or animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[17] For an intravenously administered drug like clevidipine, the protocol would involve the following steps.







#### **Experimental Protocol Outline:**

- Subject Enrollment: Select healthy volunteers or a relevant patient population.
- Drug Administration: Administer the drug via a constant intravenous infusion.[18][19]
- Blood Sampling: Collect blood samples at predefined time points during and after the infusion.[18]
- Sample Processing and Analysis: Process the blood samples (e.g., whole blood, plasma) and quantify the concentration of the parent drug and its major metabolites using a validated analytical method like LC-MS/MS.[3] **(R)-Clevidipine-13C,d3** would be used as an internal standard in this step.
- Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life, volume of distribution, and clearance.[18]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Foundational & Exploratory





- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-Clevidipine-13C,d3 Nordic Biosite [nordicbiosite.com]
- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clevidipine Impurity 24-13C-d3 | C16H15Cl2NO4 | CID 172653282 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clevidipine, (R)- | C21H23Cl2NO6 | CID 193993 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clevidipine Impurity 1-13C-d3 | Axios Research [axios-research.com]
- 7. What is the mechanism of Clevidipine? [synapse.patsnap.com]
- 8. biomedres.us [biomedres.us]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. droracle.ai [droracle.ai]
- 13. WO2012069989A1 Process for preparation of clevidipine and its intermediate Google Patents [patents.google.com]
- 14. Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- To cite this document: BenchChem. [(R)-Clevidipine-13C,d3 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669171#r-clevidipine-13c-d3-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com